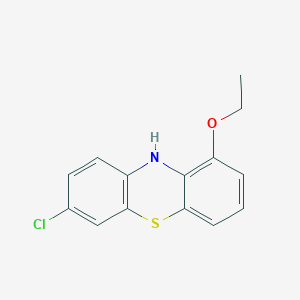
1,1-Bis(ethylsulfanyl)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(ethylsulfanyl)pentane is an organic compound with the molecular formula C9H20S2. It is characterized by the presence of two ethylsulfanyl groups attached to the first carbon of a pentane chain. This compound is part of a broader class of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Bis(ethylsulfanyl)pentane can be synthesized through the reaction of pentane-1,1-dithiol with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an anhydrous solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Bis(ethylsulfanyl)pentane undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfanyl groups are replaced by other nucleophiles.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Thiol derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(ethylsulfanyl)pentane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Eigenschaften
| 90725-23-8 | |
Molekularformel |
C9H20S2 |
Molekulargewicht |
192.4 g/mol |
IUPAC-Name |
1,1-bis(ethylsulfanyl)pentane |
InChI |
InChI=1S/C9H20S2/c1-4-7-8-9(10-5-2)11-6-3/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
HDNOFPZWOICVQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(SCC)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate](/img/structure/B14350873.png)
![{(E)-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methylidene}cyanamide](/img/structure/B14350880.png)
